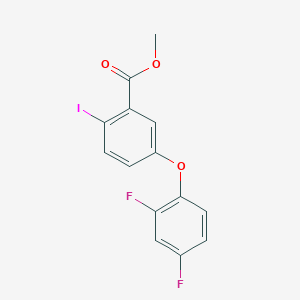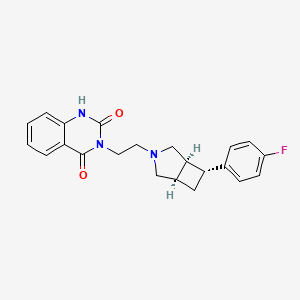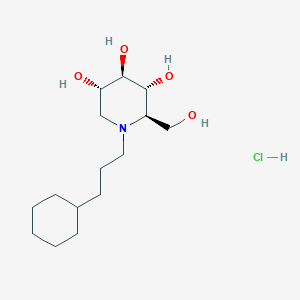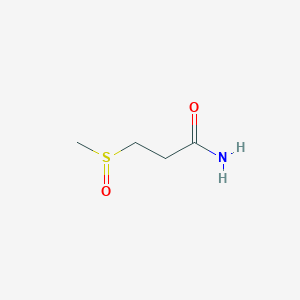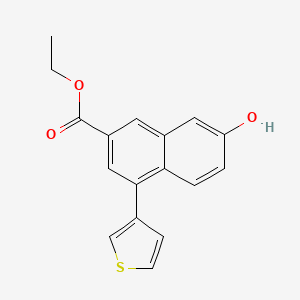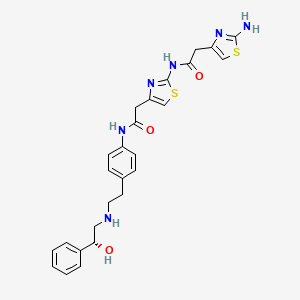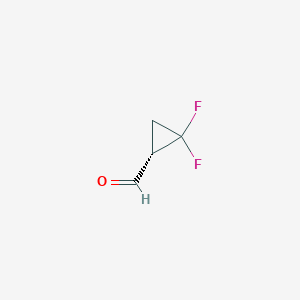
(S)-2,2-Difluorocyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Difluorocyclopropanecarbaldehyde is a chiral compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, followed by the introduction of fluorine atoms and the aldehyde group. One common method involves the reaction of a difluorocarbene with an appropriate alkene to form the difluorocyclopropane ring. The aldehyde group can then be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using difluorocarbene precursors and alkenes, followed by oxidation processes to introduce the aldehyde functionality. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(S)-2,2-Difluorocyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropane ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
®-2,2-Difluorocyclopropanecarbaldehyde: The enantiomer of (S)-2,2-Difluorocyclopropanecarbaldehyde.
2,2-Difluorocyclopropanemethanol: A related compound with a hydroxyl group instead of an aldehyde.
2,2-Difluorocyclopropanecarboxylic acid: A compound with a carboxylic acid group instead of an aldehyde.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group
Propriétés
Formule moléculaire |
C4H4F2O |
|---|---|
Poids moléculaire |
106.07 g/mol |
Nom IUPAC |
(1S)-2,2-difluorocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m0/s1 |
Clé InChI |
COMTUQUKBYLVTF-VKHMYHEASA-N |
SMILES isomérique |
C1[C@H](C1(F)F)C=O |
SMILES canonique |
C1C(C1(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
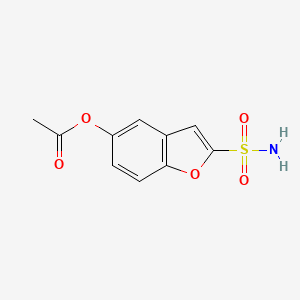
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
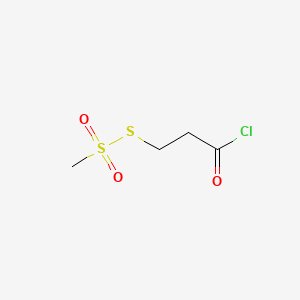
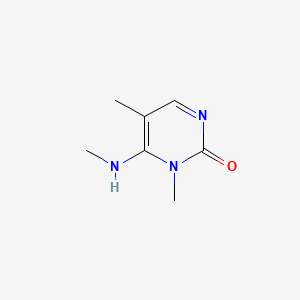
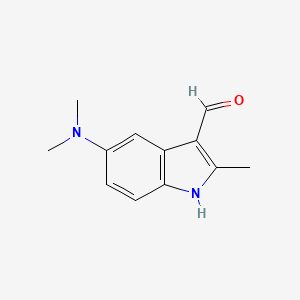
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
